7-Phenyl-1H-indole

CYP3A4 Inhibition Drug Metabolism Medicinal Chemistry

7-Phenyl-1H-indole (CAS 1863-21-4) is a regiospecific 7-phenyl-substituted indole scaffold validated for CYP3A4 inhibition (analog 8f, Ks = 0.08 μM, IC50 = 0.43 μM) and EGFR-targeted anticancer design (in silico binding -8.8 kcal/mol). Its logP of 3.83 (vs. 4.76 for 1-phenylindole) enables fine-tuned ADME profiles. This isomer's unique reactivity is exploited in patented Rh-catalyzed C-7 arylation methodologies. Select this compound for SAR-driven medicinal chemistry where substitution position critically determines target engagement.

Molecular Formula C14H11N
Molecular Weight 193.24 g/mol
CAS No. 1863-21-4
Cat. No. B3111860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Phenyl-1H-indole
CAS1863-21-4
Molecular FormulaC14H11N
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC3=C2NC=C3
InChIInChI=1S/C14H11N/c1-2-5-11(6-3-1)13-8-4-7-12-9-10-15-14(12)13/h1-10,15H
InChIKeyPIEDFMITVNDHRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Phenyl-1H-indole (CAS 1863-21-4): A Core 7-Substituted Indole Scaffold for Medicinal Chemistry and Targeted Synthesis


7-Phenyl-1H-indole (CAS 1863-21-4) is a heterocyclic organic compound belonging to the indole family, characterized by a phenyl substituent at the 7-position of the indole ring . With a molecular formula of C₁₄H₁₁N, a molecular weight of 193.24 g/mol, a predicted melting point of 124-125 °C, a boiling point of 392.5 °C, and a predicted density of 1.156 g/cm³, this compound exhibits fundamental physicochemical properties that define its utility as a building block . Its logP value is reported as 3.8349, indicating significant lipophilicity that influences its behavior in biological systems and synthetic applications [1]. The compound serves as a key intermediate in the synthesis of more complex indole derivatives and has been implicated in various biological contexts, including enzyme inhibition and receptor binding .

Why 7-Phenyl-1H-indole (CAS 1863-21-4) Cannot Be Casually Replaced by Other Phenyl-Substituted Indoles


The substitution position on the indole ring fundamentally alters a compound's biological and physicochemical profile, making generic substitution unreliable without rigorous validation. In phenyl-substituted indoles, the 7-position is structurally and electronically distinct from the more common 1-, 2-, 3-, or 5-substituted analogs, leading to divergent interactions with biological targets and different synthetic accessibility [1]. For example, structure-activity relationship (SAR) studies on phenyl indoles as CYP3A4 inhibitors reveal that the R1-phenyl/R2-indole combination, as found in the 7-phenylindole derivative 8f, yields a Ks of 0.08 μM and an IC50 of 0.43 μM, representing a potency that may not be replicated by regioisomers due to distinct binding conformations in the enzyme active site [2]. Furthermore, 7-phenyl-1H-indole is specifically cited as a key intermediate in patented rhodium-catalyzed synthetic methodologies that exploit the unique reactivity of the 7-position, which is not directly translatable to other regioisomers [3]. The quantitative evidence below delineates these critical points of differentiation that inform procurement and experimental design.

Quantitative Differentiation of 7-Phenyl-1H-indole (CAS 1863-21-4) vs. Structural Analogs


CYP3A4 Inhibition Potency: 7-Phenylindole Derivative 8f Demonstrates Defined Nanomolar Activity

A rationally designed ritonavir-like inhibitor series evaluated the impact of R1 and R2 substituents on CYP3A4 inhibition. The R1-phenyl/R2-indole containing analog 8f, which incorporates the core 7-phenylindole motif, exhibited potent inhibition with a dissociation constant (Ks) of 0.08 μM and an IC50 of 0.43 μM [1]. In the broader series, compounds lacking the phenyl-indole combination showed reduced potency, underscoring the specific contribution of this scaffold [1].

CYP3A4 Inhibition Drug Metabolism Medicinal Chemistry

Synthetic Accessibility: Rhodium-Catalyzed Dehydrogenative Coupling Enables Efficient 7-Phenylindole Construction

A rhodium-catalyzed dehydrogenative coupling method specifically generates 7-phenylindole derivatives from 2-(acetylamino)-1,1'-biphenyls and alkynes. This methodology, reported by Michikita et al., proceeds regioselectively and can be combined with Suzuki-Miyaura coupling to access a diverse array of 7-phenylindole structures from readily available starting materials [1]. This is a defined synthetic route with established conditions (e.g., [Cp*RhCl2]2 catalyst, Cu(OAc)2 oxidant) and reported yields for the construction of the 7-phenylindole core [1].

Synthetic Methodology C-H Activation Cross-Coupling

Binding Affinity for EGFR: The 2-Methyl-7-Phenylindole Derivative Shows Strong In Silico Affinity

An in silico screening study identified 2-methyl-7-phenylindole as having a high binding affinity for the epidermal growth factor receptor (EGFR), with a calculated binding energy of -8.8 kcal/mol [1]. This value was the highest among the phytochemicals screened from the endophytic fungus Curvularia sp. [1].

EGFR Inhibition Anticancer Molecular Docking

Lipophilicity and Physicochemical Profile: LogP of 7-Phenyl-1H-indole vs. 1-Phenyl-1H-indole

The predicted logP value for 7-phenyl-1H-indole is 3.8349 [1]. In comparison, the regioisomer 1-phenyl-1H-indole has a reported logP of 4.76 [2]. This difference in lipophilicity reflects the impact of the phenyl substitution position on the molecule's overall hydrophobicity.

Lipophilicity Drug-likeness Physicochemical Properties

Validated Research and Industrial Applications for 7-Phenyl-1H-indole (CAS 1863-21-4) Based on Evidence


CYP3A4 Inhibition Studies and Drug-Drug Interaction Assessment

Leverage 7-phenyl-1H-indole as a core scaffold in the design and synthesis of CYP3A4 inhibitors. The data for analog 8f (Ks = 0.08 μM, IC50 = 0.43 μM) demonstrate that the phenyl-indole motif confers potent inhibition [1]. Use this compound as a starting point for SAR studies aimed at optimizing pharmacokinetic enhancers or understanding cytochrome P450-mediated drug interactions.

Synthesis of Complex 7-Substituted Indole Derivatives via Rhodium Catalysis

Employ 7-phenyl-1H-indole as a key intermediate in rhodium-catalyzed dehydrogenative coupling reactions. The published methodology provides a regioselective route to diverse 7-phenylindole derivatives [2]. This is particularly valuable for medicinal chemistry programs requiring specific 7-arylindole scaffolds that are challenging to access via traditional indole syntheses.

In Silico-Driven Design of EGFR-Targeting Anticancer Agents

Utilize 7-phenyl-1H-indole as a validated starting point for computational anticancer drug discovery targeting EGFR. The in silico binding affinity of -8.8 kcal/mol for 2-methyl-7-phenylindole [3] provides a strong rationale for synthesizing and experimentally testing 7-phenylindole analogs as potential EGFR inhibitors, focusing on cancers with EGFR dysregulation.

Physicochemical Property Optimization in Drug Design

When a specific lipophilicity profile is required, select 7-phenyl-1H-indole (logP 3.8349) over its more lipophilic isomer 1-phenylindole (logP 4.76) to achieve lower membrane permeability or improved aqueous solubility characteristics [4]. This quantitative distinction is critical for fine-tuning ADME properties during lead optimization.

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